molecular formula C11H15N3 B14642022 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- CAS No. 55463-66-6

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Cat. No.: B14642022
CAS No.: 55463-66-6
M. Wt: 189.26 g/mol
InChI Key: CLCTUPKLUWRFLS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or copper . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further optimization in drug development .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be compared with other pyrrolopyridine derivatives, such as:

Properties

CAS No.

55463-66-6

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14)

InChI Key

CLCTUPKLUWRFLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=CC(=N2)N)CC

Origin of Product

United States

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